

# J-104129 as a selective M3 antagonist

Author: BenchChem Technical Support Team. Date: December 2025

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Compound Name:	J-104129	
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An In-depth Technical Guide to **J-104129**: A Selective M3 Muscarinic Receptor Antagonist

### Introduction

**J-104129** is a potent and highly selective muscarinic M3 receptor antagonist, identified from a series of 4-acetamidopiperidine derivatives.[1] Its chemical name is (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide.[1] This compound has demonstrated significant promise in preclinical studies as a bronchodilatory agent for the potential treatment of obstructive airway diseases.[1][2] Its high selectivity for the M3 receptor over the M2 receptor subtype is a key characteristic, suggesting a favorable therapeutic window with a reduced risk of cardiac side effects associated with M2 receptor blockade. This whitepaper provides a comprehensive technical overview of **J-104129**, detailing its pharmacological profile, mechanism of action, experimental protocols, and in vivo efficacy.

# Pharmacological Profile: Receptor Binding and Functional Antagonism

The defining feature of **J-104129** is its marked selectivity for the M3 muscarinic receptor. This has been quantified through both receptor binding assays (determining the equilibrium dissociation constant, Ki) and functional tissue assays (determining the antagonist dissociation constant, KB).

# **Data Presentation: Quantitative Pharmacological Data**



The affinity and potency of **J-104129** at various muscarinic receptor subtypes are summarized below.

Table 1: Receptor Binding Affinity of **J-104129** at Human Muscarinic Receptors

Receptor Subtype	Binding Affinity (Ki) in nM	Selectivity Ratio (M2/M3)
Human M1	19	-
Human M2	490[1][3]	116.7
Human M3	4.2[1][2][3]	-

Data compiled from studies on cloned human muscarinic receptors expressed in CHO cells.

Table 2: Functional Antagonist Potency of J-104129 in Isolated Rat Tissues

Tissue Preparation	Receptor Target	Antagonist Potency (KB) in nM	Selectivity Ratio (M2/M3)
Rat Trachea	M3	3.3[1]	51.5
Rat Right Atria	M2	170	-

Data derived from antagonism of acetylcholine-induced responses.

The data clearly illustrates the high affinity of **J-104129** for the M3 receptor. Notably, it exhibits approximately 120-fold greater binding affinity for the M3 receptor compared to the M2 receptor.[1] This high degree of selectivity is maintained in functional assays, where it is over 50-fold more potent at antagonizing M3-mediated tracheal smooth muscle contraction than M2-mediated cardiac responses.[1]

# **Mechanism of Action and Signaling Pathway**

**J-104129** acts as a competitive antagonist at the muscarinic M3 receptor. The M3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon activation by acetylcholine, the M3 receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate



(IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction. **J-104129** competitively binds to the M3 receptor, preventing acetylcholine from binding and initiating this signaling cascade, thereby promoting smooth muscle relaxation.



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M3 Receptor Signaling Pathway and **J-104129** Blockade.

# In Vivo Efficacy and Selectivity

The selective M3 antagonism of **J-104129** translates into potent and selective effects in vivo. Studies in anesthetized rats have demonstrated its ability to effectively counteract acetylcholine-induced bronchoconstriction.

Table 3: In Vivo Activity of J-104129 in Rats

Parameter	Route	Value
ED50 (ACh-induced bronchoconstriction)	Oral (p.o.)	0.58 mg/kg[1][2]
Bronchodilatory Action  Duration (at 10 mg/kg)	Oral (p.o.)	> 10 hours[2]
In Vivo Selectivity (Bronchial M3 vs. Cardiac M2)	-	> 250-fold[1]



Oral administration of **J-104129** produces a durable bronchodilatory effect, lasting for over 10 hours in rats.[2] Crucially, its functional selectivity is even more pronounced in vivo (>250-fold) than in vitro, as it potently inhibits ACh-induced bronchoconstriction (an M3-mediated effect) at doses far lower than those required to induce bradycardia (an M2-mediated effect).[1]

# **Experimental Protocols**

The characterization of **J-104129** involved standard and rigorous pharmacological assays.

## **Receptor Binding Assays (Determination of Ki)**

- Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably
  transfected with genes for individual human muscarinic receptor subtypes (M1, M2, M3, etc.)
  are cultured and harvested.[4] Cell membranes are prepared through homogenization and
  centrifugation to isolate the receptor-containing fractions.
- Binding Reaction: The cell membranes are incubated in a buffered solution with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS) and varying concentrations of the unlabeled competitor drug, J-104129.[5]
- Separation and Counting: The reaction is allowed to reach equilibrium. Bound and free
  radioligand are then separated by rapid filtration through glass fiber filters. The radioactivity
  trapped on the filters, representing the amount of bound radioligand, is quantified using liquid
  scintillation counting.
- Data Analysis: The concentration of **J-104129** that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

# Isolated Tissue Assays and Schild Analysis (Determination of KB)

The functional antagonist activity is determined using isolated tissue preparations where the response is mediated by a specific receptor subtype.

• Tissue Preparation: Male Sprague-Dawley rats are euthanized. The trachea (rich in M3 receptors) and right atria (rich in M2 receptors) are dissected and mounted in organ baths

### Foundational & Exploratory

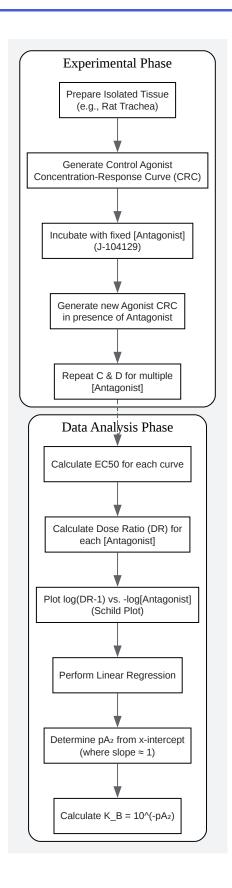




containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O<sub>2</sub>, 5% CO<sub>2</sub>).[1]

- Concentration-Response Curves: For the trachea, cumulative concentration-response
  curves to acetylcholine are generated to establish a baseline contractile response. For the
  atria, the negative chronotropic (rate-slowing) effect of acetylcholine is measured.
- Antagonist Incubation: The tissues are then incubated with a fixed concentration of J-104129 for a predetermined equilibration period.
- Curve Shift Measurement: The acetylcholine concentration-response curve is repeated in the
  presence of J-104129. This is done for several different concentrations of the antagonist. A
  competitive antagonist like J-104129 will cause a parallel, rightward shift in the
  concentration-response curve without depressing the maximum response.[6]
- Schild Regression: The dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the EC50 in its absence) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the logarithm of (dose ratio 1) against the negative logarithm of the molar concentration of **J-104129**. For a competitive antagonist, this plot should be linear with a slope not significantly different from 1. The pA2 value (the negative log of the antagonist concentration that produces a dose ratio of 2) is determined from the x-intercept of the regression line. The KB is the antilog of the negative pA2.[6][7]





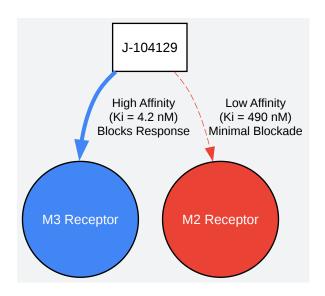
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Workflow for Schild Analysis to Determine Antagonist Potency (KB).



### Conclusion

**J-104129** is a highly potent and selective M3 muscarinic receptor antagonist. Its pharmacological profile is characterized by a strong preference for M3 over M2 receptors, a property that is borne out in both in vitro and in vivo models.[1] This selectivity suggests a lower potential for cardiac side effects compared to non-selective antimuscarinic agents. The robust and long-lasting bronchodilatory effects observed in preclinical studies highlight its potential as a therapeutic agent for respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma.[1][2] The detailed experimental data and protocols provide a solid foundation for further investigation and development of **J-104129** and related compounds in the field of respiratory medicine.



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Conceptual Diagram of **J-104129** Receptor Selectivity.

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- To cite this document: BenchChem. [J-104129 as a selective M3 antagonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574322#j-104129-as-a-selective-m3-antagonist]

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